molecular formula C9H7N3O3 B3056744 N-(2-cyano-4-nitrophenyl)acetamide CAS No. 73894-38-9

N-(2-cyano-4-nitrophenyl)acetamide

Cat. No. B3056744
CAS RN: 73894-38-9
M. Wt: 205.17 g/mol
InChI Key: PEIVADZHYPWNKK-UHFFFAOYSA-N
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Description

“N-(2-cyano-4-nitrophenyl)acetamide” is a chemical compound with a molecular weight of 205.17 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “N-(2-cyano-4-nitrophenyl)acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The process can be carried out under different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for “N-(2-cyano-4-nitrophenyl)acetamide” is 1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10/h2-4H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

“N-(2-cyano-4-nitrophenyl)acetamide” is considered a privileged structure and an important precursor for heterocyclic synthesis . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“N-(2-cyano-4-nitrophenyl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 205.17 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

“N-(2-cyano-4-nitrophenyl)acetamide” is used in the synthesis of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes “N-(2-cyano-4-nitrophenyl)acetamide” a versatile compound in chemical synthesis .

Synthesis of Heterocyclic Compounds

“N-(2-cyano-4-nitrophenyl)acetamide” is used in the synthesis of various organic heterocycles . This is due to its ability to react with common bidentate reagents .

Chemotherapeutic Agents

“N-(2-cyano-4-nitrophenyl)acetamide” has potential in evolving better chemotherapeutic agents . This is due to the diverse biological activities reported for many derivatives of cyanoacetamide .

Cyanoacetylation of Amines

“N-(2-cyano-4-nitrophenyl)acetamide” is used in the cyanoacetylation of amines . This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Synthesis of Thiophene Derivatives

“N-(2-cyano-4-nitrophenyl)acetamide” is used in the synthesis of thiophene derivatives . The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gives thiophene derivatives .

Safety and Hazards

This compound is considered hazardous and has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “N-(2-cyano-4-nitrophenyl)acetamide” and similar compounds are likely to involve further exploration of their synthetic utility in building various organic heterocycles . Their potential in evolving better chemotherapeutic agents is also a significant area of interest .

properties

IUPAC Name

N-(2-cyano-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIVADZHYPWNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383837
Record name N-(2-cyano-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4-nitrophenyl)acetamide

CAS RN

73894-38-9
Record name N-(2-cyano-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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